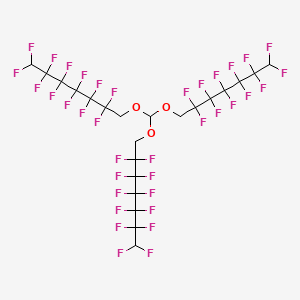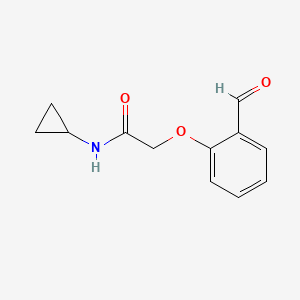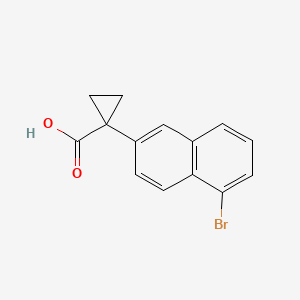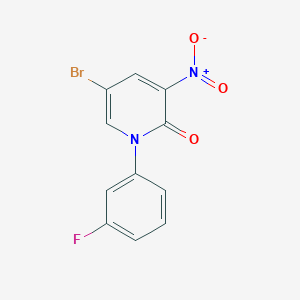
2-Amino-3-(3,4-dihydroxyphenyl)propanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a dihydroxyphenyl group, making it a versatile molecule in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted amides and esters
Applications De Recherche Scientifique
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.
Pathways: It is involved in pathways related to neurotransmitter synthesis and degradation, particularly those involving dopamine and norepinephrine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dopamine hydrochloride
- 3,4-Dihydroxyphenethylamine hydrochloride
- 3,4-Dihydroxy-L-phenylalanine
Uniqueness
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its dual functionality as both an amino and dihydroxyphenyl compound makes it particularly versatile in research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClN2O3 |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H |
Clé InChI |
UNHOHVHNGUNDRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)



![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)


